
1,1,2-Trichloropent-1-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloropent-1-en-3-ol is an organic compound with the molecular formula C5H7Cl3O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2-Trichloropent-1-en-3-ol can be synthesized through several methods. One common approach involves the chlorination of pent-1-en-3-ol using chlorine gas in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, reducing the production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2-Trichloropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less chlorinated alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups, such as alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloropent-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving chlorinated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloropent-1-en-3-ol involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of chlorine atoms, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloropent-1-en-3-ol: Similar structure but with different chlorine atom positions.
1,1,2-Trichloropropane: A related compound with a shorter carbon chain.
1,1,2,3-Tetrachloropropene: Another chlorinated compound with different reactivity.
Uniqueness
1,1,2-Trichloropent-1-en-3-ol is unique due to its specific arrangement of chlorine atoms and the presence of a double bond. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1733-26-2 |
|---|---|
Molekularformel |
C5H7Cl3O |
Molekulargewicht |
189.46 g/mol |
IUPAC-Name |
1,1,2-trichloropent-1-en-3-ol |
InChI |
InChI=1S/C5H7Cl3O/c1-2-3(9)4(6)5(7)8/h3,9H,2H2,1H3 |
InChI-Schlüssel |
CYFSSPPJBDABBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C(Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


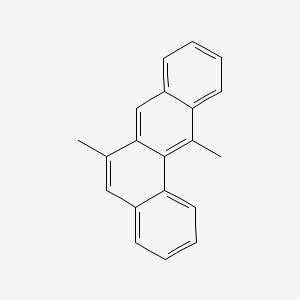
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
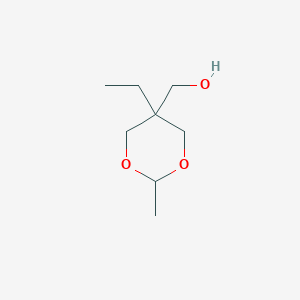
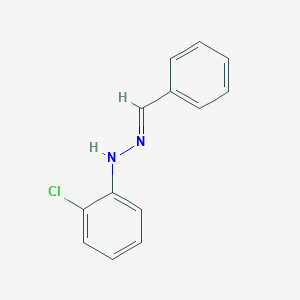
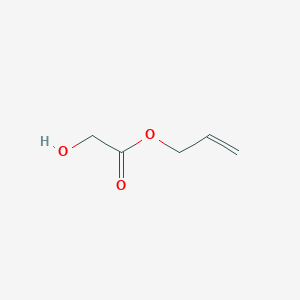
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

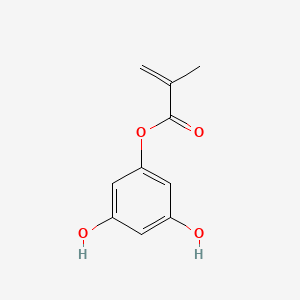

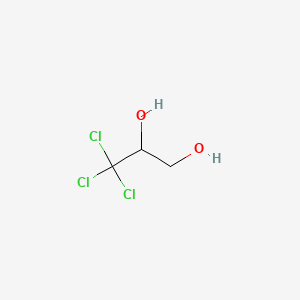
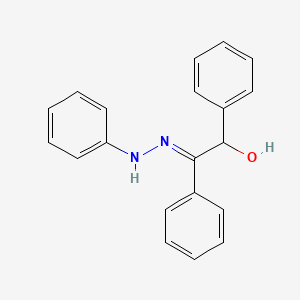


![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
